molecular formula C16H18O5 B3021784 [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid CAS No. 843619-90-9

[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid

Cat. No.: B3021784
CAS No.: 843619-90-9
M. Wt: 290.31 g/mol
InChI Key: RDQWGNDMRXGESG-UHFFFAOYSA-N
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Description

[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid typically involves the esterification of the chromene core. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromene derivative . The reaction conditions often include mild temperatures and the use of organic solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromene core to dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromene derivatives.

Scientific Research Applications

[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid can be compared with other chromene derivatives such as [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid These compounds share a similar chromene core but differ in their substituents, which can influence their chemical reactivity and biological activities

Properties

IUPAC Name

2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-13-7-10(2)6-12(16(11)13)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWGNDMRXGESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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